5-(chloromethyl)-1-methyl-1H-pyrazole

Description

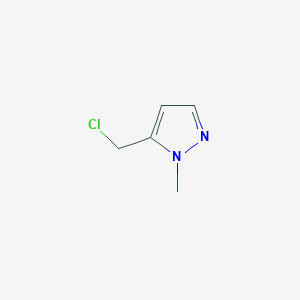

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-8-5(4-6)2-3-7-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMALVWVARIVUJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511324 | |

| Record name | 5-(Chloromethyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-63-7 | |

| Record name | 5-(Chloromethyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(chloromethyl)-1-methyl-1H-pyrazole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(chloromethyl)-1-methyl-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to limited publicly available experimental data for this specific molecule, this guide leverages information on closely related pyrazole derivatives and fundamental chemical principles to offer a thorough profile.

Core Chemical Properties

This compound is a substituted pyrazole with the molecular formula C₅H₇ClN₂. Its structure features a five-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a methyl group at the N1 position and a chloromethyl group at the C5 position.

Physicochemical Data

| Property | Value | Source/Basis |

| Molecular Formula | C₅H₇ClN₂ | - |

| Molecular Weight | 130.58 g/mol | - |

| Monoisotopic Mass | 130.02977 Da | PubChemLite[1] |

| IUPAC Name | This compound | - |

| CAS Number | 1434128-56-9 (hydrochloride salt) | LookChem[2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Solubility | Not available | - |

| Predicted XlogP | 0.7 | PubChemLite[1] |

Spectroscopic and Analytical Data

While experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | A singlet for the N-methyl protons (δ ~3.8-4.2 ppm), a singlet for the chloromethyl protons (δ ~4.5-5.0 ppm), and two doublets for the pyrazole ring protons. |

| ¹³C NMR | Resonances for the N-methyl carbon, the chloromethyl carbon, and the three distinct carbons of the pyrazole ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z ≈ 130, with a characteristic M+2 isotope peak at m/z ≈ 132 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom. |

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for pyrazole ring formation, followed by functional group manipulation.

General Synthetic Approach

A plausible synthetic route involves the cyclocondensation of a suitable 1,3-dicarbonyl compound or its equivalent with methylhydrazine. The chloromethyl group can be introduced either before or after the pyrazole ring formation. A general, representative protocol is outlined below.

Representative Experimental Protocol: Synthesis of a Substituted Pyrazole

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

-

Reaction Setup: To a solution of an appropriate β-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of methylhydrazine.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pyrazole product.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the chloromethyl group, which is a reactive electrophilic site susceptible to nucleophilic substitution.

This reactivity allows for the facile introduction of various functional groups, making it a valuable building block for the synthesis of more complex molecules. Common nucleophiles that can react with the chloromethyl group include amines, thiols, alcohols, and cyanides.

Biological and Pharmacological Profile

While specific biological activity for this compound has not been extensively reported, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.

Derivatives of pyrazole are known to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory and Analgesic Properties: The pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Antimicrobial Activity: Many pyrazole derivatives have demonstrated efficacy against various bacterial and fungal strains.[3]

-

Antitumor Effects: Some pyrazole-containing compounds have been investigated for their potential to inhibit tumor growth.[3]

The presence of the reactive chloromethyl group in this compound makes it a useful intermediate for the synthesis of libraries of pyrazole derivatives to explore these potential biological activities.

Safety and Handling

The hydrochloride salt of this compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

In all cases of exposure, it is advisable to consult a physician.[2]

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its key feature is the reactive chloromethyl group, which allows for a wide range of chemical transformations. While specific experimental data for this compound is limited, its chemical properties and biological potential can be reasonably inferred from the extensive research on the pyrazole class of compounds. Further investigation into the synthesis, reactivity, and biological activity of this specific molecule is warranted to fully explore its utility in the development of novel therapeutics and other chemical applications.

References

An In-depth Technical Guide to 5-(chloromethyl)-1-methyl-1H-pyrazole

CAS Number: 12845047

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(chloromethyl)-1-methyl-1H-pyrazole, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Due to the limited specific data available for this exact molecule, this guide also draws upon information from closely related structural analogs to provide a thorough understanding of its probable properties, reactivity, and applications.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from analogous compounds, the following properties can be anticipated. The hydrochloride salt of this compound is more commonly documented.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound hydrochloride | Data Source |

| CAS Number | 12845047 | 1434128-56-9 | PubChem |

| Molecular Formula | C₅H₇ClN₂ | C₅H₈Cl₂N₂ | PubChem |

| Molecular Weight | 130.58 g/mol | 167.04 g/mol | PubChem |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Solid | General knowledge |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol | Soluble in water and polar organic solvents | General knowledge |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, a plausible synthetic route can be devised based on established methods for pyrazole synthesis, such as the Knorr pyrazole synthesis or reactions involving hydrazine derivatives.

A general approach would involve the cyclization of a suitable precursor containing the chloromethyl group or the chloromethylation of a pre-formed 1-methyl-1H-pyrazole ring. The latter is a common strategy for introducing this reactive functional group.

General Synthetic Workflow

The synthesis of substituted pyrazoles often follows a convergent strategy where a hydrazine derivative is reacted with a 1,3-dicarbonyl compound or a related precursor to form the pyrazole ring. Subsequent functional group interconversions can then be performed to arrive at the target molecule.

Representative Experimental Protocol: Synthesis of a Substituted Chloromethyl Pyrazole

While a specific protocol for this compound is not available, the following is a representative procedure for the synthesis of a related chloromethylated pyrazole, which illustrates the key steps and conditions that would likely be involved. This protocol is adapted from the synthesis of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole.

Materials:

-

1-Methyl-1H-pyrazole (or a suitable precursor)

-

Paraformaldehyde

-

Hydrochloric acid

-

Thionyl chloride

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

Hydroxymethylation: To a stirred solution of 1-methyl-1H-pyrazole in a suitable solvent, add paraformaldehyde and concentrated hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Chlorination: Concentrate the organic extract under reduced pressure. To the resulting crude hydroxymethylated pyrazole, add thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours.

-

Purification: Quench the reaction by carefully adding it to ice water. Neutralize with a base and extract with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Reactivity and Applications in Drug Development

The this compound molecule is a valuable intermediate in organic synthesis, primarily due to the reactive chloromethyl group. This group serves as an excellent electrophilic site for nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functional groups.

The pyrazole core is a well-established pharmacophore found in numerous approved drugs.[1] Its presence imparts favorable physicochemical properties, such as metabolic stability and the ability to participate in hydrogen bonding interactions with biological targets.

Table 2: Potential Applications in Drug Discovery

| Therapeutic Area | Rationale | Representative Examples (Pyrazole-containing drugs) |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes.[1] | Celecoxib, Phenylbutazone |

| Anticancer | Kinase inhibition, targeting signaling pathways involved in cell proliferation. | Crizotinib, Ruxolitinib |

| Antimicrobial | Disruption of microbial cellular processes. | Not as common in approved drugs, but an active area of research. |

| CNS Disorders | Modulation of receptors and enzymes in the central nervous system. | Rimonabant (withdrawn) |

The combination of the pyrazole scaffold with the reactive chloromethyl handle makes this compound a versatile starting material for the synthesis of compound libraries for high-throughput screening in drug discovery campaigns.

Biological Signaling Pathways

Specific studies on the interaction of this compound with biological targets are not available. However, pyrazole derivatives are known to modulate various signaling pathways by acting as inhibitors of key enzymes. For instance, many pyrazole-containing anti-inflammatory drugs target the arachidonic acid cascade by inhibiting COX enzymes. In oncology, pyrazole-based kinase inhibitors can block signaling pathways such as the MAPK/ERK and JAK/STAT pathways, which are often dysregulated in cancer.

Safety and Handling

General Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable, albeit not extensively studied, heterocyclic building block. Its pyrazole core provides a privileged scaffold for interaction with biological targets, while the chloromethyl group offers a reactive site for further chemical diversification. Although specific experimental data for this compound is sparse, its potential in the synthesis of novel therapeutic agents is significant, drawing from the well-established importance of the pyrazole moiety in medicinal chemistry. Further research into the synthesis, reactivity, and biological activity of this specific isomer is warranted to fully unlock its potential in drug discovery and development.

References

An In-depth Technical Guide to 5-(chloromethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms and are a significant scaffold in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3][4] This particular derivative is functionalized with a reactive chloromethyl group, making it a valuable building block and intermediate for the synthesis of more complex molecules. Its structural features allow for various chemical modifications, particularly nucleophilic substitution at the chloromethyl position.[5]

This document provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, intended to serve as a technical resource for professionals in research and drug development.

Molecular Structure and Chemical Identifiers

The core of the molecule is a 1-methyl-1H-pyrazole ring, which is substituted at the 5-position with a chloromethyl (-CH₂Cl) group.

Caption: 2D structure of this compound.

Chemical Identity

A summary of the key identifiers for this compound is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| Synonyms | 5-(chloromethyl)-1-methylpyrazole | [6] |

| CAS Number | 135335-31-0 | Inferred |

| Molecular Formula | C₅H₇ClN₂ | [6] |

| Molecular Weight | 130.58 g/mol | [6] |

| Canonical SMILES | CN1C(=CC=N1)CCl | [6] |

| InChI | InChI=1S/C5H7ClN2/c1-8-5(4-6)2-3-7-8/h2-3H,4H2,1H3 | [6] |

| InChIKey | DMALVWVARIVUJD-UHFFFAOYSA-N | [6] |

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties

Quantitative physicochemical data are crucial for predicting the behavior of a compound in biological and chemical systems.

| Property | Predicted Value | Source |

| XlogP | 0.7 | [6] |

| Monoisotopic Mass | 130.02977 Da | [6] |

Spectroscopic Data

While specific experimental spectra for this exact molecule are not detailed in the provided search results, analysis can be inferred from related pyrazole structures.[7][8]

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the methyl protons (a singlet), the chloromethyl protons (a singlet), and the two protons on the pyrazole ring (two distinct signals, likely doublets).

-

¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule: two aromatic carbons of the pyrazole ring, the carbon of the chloromethyl group, the carbon of the methyl group, and the substituted carbon of the pyrazole ring.

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight.[7] The molecular ion peak [M]+ would be observed at m/z 130, with a characteristic isotopic pattern [M+2] at m/z 132 due to the presence of the ³⁷Cl isotope.[6][7]

Synthesis and Reactivity

General Synthesis Protocols

The synthesis of substituted pyrazoles can be achieved through several established methodologies. A common and versatile method is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[3][9]

Caption: General synthetic workflow for pyrazole formation.

Experimental Protocol (General Example):

-

Reaction Setup: A suitable 1,3-dicarbonyl precursor is dissolved in a solvent such as ethanol or acetic acid.

-

Hydrazine Addition: Methylhydrazine is added to the solution, often at room temperature or with gentle heating.

-

Cyclization: The reaction mixture is stirred for a period ranging from a few hours to overnight to allow for the cyclocondensation to complete.

-

Work-up and Purification: The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired pyrazole derivative.[3]

Chemical Reactivity

The primary site of reactivity on this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups.[5]

-

Nucleophilic Substitution: The compound can react with nucleophiles such as amines, thiols, and alkoxides to displace the chloride and form new C-N, C-S, or C-O bonds, respectively. This is a key reaction for building more complex drug-like molecules.[5]

Applications in Research and Drug Development

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4]

-

Scaffold for Drug Discovery: this compound serves as a versatile intermediate. Its reactive handle allows for its incorporation into larger molecules, enabling the exploration of chemical space around the pyrazole core to optimize binding to biological targets.[5][10]

-

Potential Biological Activities: Derivatives of pyrazoles have demonstrated a broad spectrum of biological activities, including:

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, data from closely related pyrazole compounds provide guidance on necessary precautions. The hydrochloride salt, for instance, is classified as harmful if swallowed and causes severe skin burns and eye damage.[11]

Hazard Identification (General for related compounds)

-

H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[11]

-

H318 / H319: Causes serious eye damage / Causes serious eye irritation.[11][12]

Recommended Precautionary Measures

-

P261/P260: Avoid breathing dust/fumes/gas/mist/vapors/spray.[11]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11][12]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

-

Handling: Use only in a well-ventilated area, such as a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][13]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances.[11]

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical and perform a thorough risk assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Buy 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole [smolecule.com]

- 6. PubChemLite - this compound (C5H7ClN2) [pubchemlite.lcsb.uni.lu]

- 7. Buy 5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole | 1152623-73-8 [smolecule.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Pyrazole synthesis [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. aksci.com [aksci.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. capotchem.com [capotchem.com]

The Elusive Mechanism of 5-(chloromethyl)-1-methyl-1H-pyrazole: A Survey of the Broader Pyrazole Class

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(chloromethyl)-1-methyl-1H-pyrazole is a small heterocyclic molecule belonging to the vast and functionally diverse pyrazole family. While specific mechanistic data for this particular compound remains largely uncharacterized in publicly available scientific literature, the broader pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. This guide provides a comprehensive overview of the known mechanisms of action, biological activities, and experimental methodologies associated with the pyrazole class of molecules, offering a foundational understanding that can inform future research into specific derivatives like this compound.

Introduction to the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1] This core structure serves as a versatile scaffold in medicinal chemistry and agrochemical research due to its favorable physicochemical properties and ability to engage in various biological interactions.[2][3] The diverse biological activities exhibited by pyrazole derivatives are attributed to the wide range of possible substitutions on the pyrazole ring, which allows for the fine-tuning of their steric, electronic, and pharmacokinetic properties.[4][5]

Known Mechanisms of Action and Biological Activities of Pyrazole Derivatives

While a definitive mechanism of action for this compound is not currently documented, the pyrazole class of compounds has been associated with a multitude of biological effects, acting on various molecular targets and pathways.

Anti-inflammatory and Analgesic Properties

A significant number of pyrazole derivatives have demonstrated potent anti-inflammatory and analgesic activities.[6] The primary mechanism for this action is often the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. By blocking COX, these compounds reduce the production of prostaglandins, which are mediators of pain and inflammation.[6] Some pyrazole derivatives have shown inhibitory activity against other inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[6]

Antimicrobial and Antifungal Activity

The pyrazole nucleus is a constituent of several antimicrobial and antifungal agents.[5][7] The precise mechanisms can vary, but they often involve the disruption of microbial cellular processes. For instance, some pyrazole-containing compounds have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The antifungal activity of certain pyrazole derivatives has been demonstrated against a range of phytopathogenic fungi.[3]

Anticancer Activity

The potential of pyrazole derivatives as anticancer agents is an active area of research.[5][8] Several mechanisms have been proposed, including:

-

Tubulin Polymerization Inhibition: Some pyrazole-oxindole conjugates have been shown to inhibit tubulin polymerization, a critical process for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells.[7]

-

Enzyme Inhibition: Pyrazole derivatives can act as inhibitors of various kinases and other enzymes that are crucial for cancer cell proliferation and survival.[9]

-

Androgen Receptor (AR) Antagonism: Certain 5-methyl-1H-pyrazole derivatives have been identified as potent antagonists of the androgen receptor, which is a key driver in the progression of prostate cancer.[10]

Insecticidal and Agrochemical Applications

Derivatives of pyrazole are utilized in the agrochemical industry as insecticides and herbicides.[4][11] A notable example is fipronil, a broad-spectrum insecticide that acts as a potent blocker of GABA-gated chloride channels in insects, leading to central nervous system toxicity. The presence of a trifluoromethyl group, also found in some biologically active pyrazoles, can enhance lipophilicity and, consequently, biological activity.[4]

Cysteine-Alkylating Agents in Proteomics

The chloromethyl group present in this compound suggests a potential role as an alkylating agent. Indeed, a structurally similar compound, 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole, has been utilized in proteomics research as a cysteine-alkylating agent.[2] Such compounds can covalently modify cysteine residues in proteins, which can be a valuable tool for identifying and characterizing protein function and interactions.[2]

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of a novel pyrazole derivative like this compound would typically involve a multi-pronged approach. The following outlines general methodologies cited for the broader pyrazole class.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various established chemical reactions. A common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For instance, the synthesis of asymmetric monocarbonyl analogs of curcumin (MACs) fused with 1-aryl-1H-pyrazole has been achieved through a KOH-catalyzed condensation reaction.[8]

In Vitro Biological Assays

A battery of in vitro assays is essential to determine the biological activity and potential mechanism of action.

-

Enzyme Inhibition Assays: To assess the inhibitory potential against specific enzymes (e.g., COX, kinases), purified enzymes are incubated with the test compound at various concentrations, and the enzyme activity is measured using a suitable substrate.

-

Cell Viability and Cytotoxicity Assays: The effect of the compound on cell proliferation and survival is typically evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in various cell lines (e.g., cancer cell lines, normal cell lines).[7]

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of the compound against different bacterial and fungal strains is determined using methods like broth microdilution or agar diffusion assays.

-

Receptor Binding Assays: To investigate interactions with specific receptors (e.g., androgen receptor), competitive binding assays using radiolabeled ligands are often employed.[10]

In Vivo Studies

Promising compounds from in vitro studies are further evaluated in animal models to assess their efficacy and safety.

-

Anti-inflammatory Models: The carrageenan-induced paw edema model in rodents is a standard method to evaluate the anti-inflammatory activity of a compound.[6]

-

Anticonvulsant Models: Models such as the maximal electroshock (MES) induced seizure and subcutaneous pentylenetetrazol (scPTZ) induced seizure models in mice are used to assess anticonvulsant properties.[12]

-

Xenograft Models: To evaluate anticancer activity in vivo, human cancer cells are implanted into immunocompromised mice, which are then treated with the test compound to monitor tumor growth.

Quantitative Data Summary

Specific quantitative data for this compound is not available in the reviewed literature. However, the following table summarizes representative data for other pyrazole derivatives to illustrate the range of potencies observed within this class.

| Compound Class | Assay | Target/Model | Activity (IC50/LC50) | Reference |

| Pyrazole Schiff bases | Anti-termite activity | Termites | 0.001 - 0.006 µg/mL | [11] |

| Amino acid-pyrazole conjugates | Anti-locust activity | Locusts | 47.68 µg/mL | [11] |

| Asymmetric MACs with 1-aryl-1H-pyrazole | Cytotoxicity | MDA-MB-231 cells | 2.43 - 7.84 µM | [8] |

| Asymmetric MACs with 1-aryl-1H-pyrazole | Cytotoxicity | HepG2 cells | 4.98 - 14.65 µM | [8] |

| 5-methyl-1H-pyrazole derivatives | AR Antagonism | LNCaP cells | More efficient than enzalutamide | [10] |

Signaling Pathways

Given the diverse targets of pyrazole derivatives, they can modulate a variety of signaling pathways. The following diagram illustrates a simplified representation of a potential pathway that could be affected by a pyrazole derivative acting as a kinase inhibitor.

Conclusion and Future Directions

The pyrazole scaffold represents a privileged structure in the development of new therapeutic and agrochemical agents. While the specific mechanism of action of this compound remains to be elucidated, the extensive research on the broader pyrazole class provides a strong foundation for future investigations. The presence of a chloromethyl group suggests that this compound may act as a covalent modifier, a hypothesis that warrants experimental validation. Future research should focus on systematic in vitro and in vivo studies to identify its molecular targets, delineate its mechanism of action, and evaluate its therapeutic potential. Such studies will be crucial in unlocking the full potential of this and other novel pyrazole derivatives.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Buy 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole | 321538-19-6 [smolecule.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole | 1152623-73-8 [smolecule.com]

- 5. Buy 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole [smolecule.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Bioactive Landscape of Pyrazoles: A Technical Guide Focused on 5-(chloromethyl)-1-methyl-1H-pyrazole and Its Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide delves into the biological activities associated with the pyrazole scaffold, with a specific focus on the potential of 5-(chloromethyl)-1-methyl-1H-pyrazole. While direct biological data for this compound is not extensively available in current literature, its structural motif is a cornerstone in a vast array of biologically active molecules. Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological and agrochemical properties, including anticancer, anti-inflammatory, antimicrobial, herbicidal, and insecticidal activities.[1][2][3] This document synthesizes the existing knowledge on closely related pyrazole analogs to forecast the potential applications and guide future research on this compound. We will explore the synthesis of pyrazole derivatives, their diverse biological activities with available quantitative data, and the experimental protocols for their evaluation.

The Pyrazole Scaffold: A Privileged Structure in Medicinal and Agrochemical Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a prominent feature in numerous FDA-approved drugs and commercial agrochemicals.[1][3] Its structural versatility, including the potential for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological targets. The compound this compound serves as a key synthetic intermediate, with the chloromethyl group providing a reactive handle for further molecular elaboration to explore a wide range of biological activities.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through various synthetic routes. A common and versatile method is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[3]

General Synthetic Workflow

The journey from starting materials to a biologically active pyrazole derivative typically follows a structured path of synthesis, purification, and screening.

Caption: A generalized workflow for the synthesis and biological screening of novel pyrazole derivatives.

Biological Activities of Pyrazole Derivatives

The biological activities of pyrazole derivatives are diverse, spanning applications in medicine and agriculture. The following sections summarize the key findings for analogs structurally related to this compound.

Medicinal Applications

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[2] The mechanism of action often involves the inhibition of protein kinases or the induction of apoptosis.

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| Tetrahydrothiochromeno[4,3-c]pyrazole derivatives | MGC-803 | 15.43 µM - 20.54 µM | [2] |

| Substituted pyrazole derivatives | HTC-116 | 1.51 µM | [2] |

| Substituted pyrazole derivatives | MCF-7 | 7.68 µM | [2] |

The anti-inflammatory properties of pyrazoles are well-documented, with celecoxib being a notable example. The primary mechanism is often the inhibition of cyclooxygenase (COX) enzymes.[2][4]

| Compound Class | Assay | Activity | Reference |

| Substituted pyrazole derivatives | Carrageenan-induced rat paw edema | Significant inhibition | [2] |

| Pyrazole and pyrazoline derivatives | Carrageenan-induced rat paw edema | 21.43% - 30.95% inhibition | [2] |

Pyrazole derivatives have shown promise as antimicrobial and antifungal agents. Their mechanism can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

| Compound Class | Organism | Activity | Reference |

| Pyrazole derivatives with 2-chloroquinoline | Various bacteria and fungi | Significant activity | [1] |

| N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | 7 phytopathogenic fungi | Greater than boscalid | [1] |

Agrochemical Applications

The pyrazole scaffold is present in several commercial herbicides. These compounds often act by inhibiting key enzymes in plant biosynthetic pathways.

| Compound Class | Weed Species | Activity | Reference |

| 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Various weeds | Excellent activity at 100 mg/L | [1] |

Pyrazole-based insecticides are effective against a range of pests. Their mode of action can involve targeting the nervous system of insects.

| Compound Class | Pest Species | Activity | Reference |

| Novel pyrazole derivatives | Leishmania major promastigotes and amastigotes | IC50 of 1.45 ± 0.08 µM and 2.30 ± 0.09 µM for amastigotes | [5] |

Experimental Protocols

This section provides an overview of generalized experimental protocols for assessing the biological activities of pyrazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6][7]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[6]

-

Compound Treatment: Cells are treated with serial dilutions of the test compound (and a positive control like doxorubicin) for 48-72 hours.[6]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.[7]

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6]

In Vitro Antifungal Susceptibility Testing: Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.[8][9]

-

Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is prepared.[9]

-

Compound Dilution: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.[10]

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature and duration for the specific fungus.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.[9]

In Vitro Herbicidal Activity: Seed Germination and Seedling Growth Assay

This assay evaluates the effect of a compound on the germination and early growth of target weed species.[11][12]

-

Test Species: Seeds of common weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) are used.

-

Treatment Application: Seeds are placed on filter paper in petri dishes and moistened with different concentrations of the test compound. A solvent control is also included.[12]

-

Incubation: The petri dishes are incubated in a growth chamber under controlled conditions of light and temperature.

-

Data Collection: After a set period (e.g., 7-14 days), the germination percentage, root length, and shoot length of the seedlings are measured.[12]

-

Data Analysis: The inhibitory effect of the compound is expressed as a percentage of the control, and the concentration required for 50% inhibition (IC50) can be calculated.

In Vitro Insecticidal Activity: Contact Toxicity Bioassay

This method assesses the toxicity of a compound to insects upon direct contact.[13]

-

Test Insects: A specific life stage of the target insect (e.g., third-instar larvae of Spodoptera litura) is used.

-

Compound Application: A defined area on a surface (e.g., the bottom of a petri dish or a leaf disc) is treated with a specific concentration of the test compound dissolved in a suitable solvent. The solvent is allowed to evaporate.[13]

-

Insect Exposure: The test insects are introduced into the treated container.

-

Observation: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours).

-

Data Analysis: The lethal concentration required to kill 50% of the test insects (LC50) is determined using probit analysis.

Future Directions and Conclusion

The extensive body of research on pyrazole derivatives strongly suggests that this compound is a valuable scaffold for the development of novel bioactive compounds. Its utility as a synthetic building block opens avenues for the creation of diverse chemical libraries for screening against a wide array of biological targets.

Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound. High-throughput screening campaigns targeting key enzymes and receptors in oncology, infectious diseases, and agrochemical science are warranted. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of lead compounds.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. scielo.br [scielo.br]

- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Frontiers | Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides [frontiersin.org]

- 13. entomoljournal.com [entomoljournal.com]

5-(chloromethyl)-1-methyl-1H-pyrazole literature review

An In-depth Technical Guide to 5-(chloromethyl)-1-methyl-1H-pyrazole

Introduction

The pyrazole nucleus is a cornerstone in heterocyclic chemistry, recognized for its prevalence in compounds exhibiting a wide array of biological activities.[1][2] As a five-membered aromatic ring containing two adjacent nitrogen atoms, the pyrazole scaffold offers a unique combination of chemical stability and functional versatility, making it a "privileged structure" in medicinal chemistry.[3][4] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, demonstrating anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[5][6][7]

This compound is a functionalized pyrazole derivative poised to be a valuable synthetic intermediate. The presence of a reactive chloromethyl group at the 5-position provides a convenient handle for introducing diverse molecular fragments through nucleophilic substitution reactions. This makes it an attractive building block for constructing libraries of novel compounds in drug discovery and agrochemical research. While specific literature on this compound is not abundant, its synthesis and reactivity can be inferred from established principles of pyrazole chemistry and the behavior of closely related analogues. This guide provides a comprehensive overview of its projected synthesis, chemical properties, and potential applications, supported by data from similar pyrazole-containing molecules.

Proposed Synthesis and Experimental Protocols

The primary and most versatile method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl or an α,β-unsaturated ketone.[8]

Proposed Synthetic Pathway

A plausible and regioselective synthesis for this compound involves the reaction of methylhydrazine with a suitable 1,3-dielectrophilic synthon containing a chloromethyl group. The use of methylhydrazine directs the regiochemistry, as the more nucleophilic nitrogen typically attacks the more electrophilic carbonyl carbon, leading to the N1-methylated pyrazole.

Caption: Proposed synthetic route via cyclocondensation.

General Experimental Protocol for Pyrazole Synthesis

This protocol is a representative procedure adapted from the synthesis of similar pyrazole derivatives.[9][10]

-

Reaction Setup: To a solution of the 1,3-dielectrophilic precursor (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add methylhydrazine (1.0-1.2 eq) dropwise at room temperature.

-

Reaction Execution: The reaction mixture is stirred at room temperature or heated to reflux (typically 60-80 °C) for a period ranging from 2 to 24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electrophilic chloromethyl group. This functional group is analogous to a benzylic halide, making it susceptible to nucleophilic substitution (SN2) reactions. This reactivity is key to its utility as a synthetic intermediate.

Reactivity Workflow: Nucleophilic Substitution

The chloromethyl moiety can react with a wide range of nucleophiles to introduce new functional groups, enabling the synthesis of diverse pyrazole derivatives.

Caption: Nucleophilic substitution reactions at the C5-methyl position.

General Experimental Protocol for Nucleophilic Substitution

This protocol describes a typical procedure for reacting a chloromethyl pyrazole with a nucleophile, based on methods for analogous compounds.[11][12]

-

Reaction Setup: Dissolve this compound (1.0 eq) in an appropriate polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add the nucleophile (1.1-1.5 eq). If the nucleophile is neutral (e.g., an amine), it can be added directly. If it is acidic (e.g., a thiol or alcohol), a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (TEA) (1.5-2.0 eq) is also added to facilitate the reaction.

-

Reaction Conditions: Stir the mixture at a temperature ranging from ambient to 80 °C until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data from Related Pyrazole Derivatives

While specific quantitative data for this compound is scarce, the following tables summarize data for structurally similar pyrazole compounds to provide a reference for expected properties and reaction outcomes.

Table 1: Physicochemical and Yield Data of Substituted Pyrazoles

| Compound Name | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| Methyl-5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C₁₇H₁₃BrN₂O₂ | 78 | 113–115 | [13] |

| Methyl-5-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate | C₂₁H₁₆N₂O₂ | 88 | 98–102 | [13] |

| Methyl-5-phenyl-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate | C₁₇H₁₅N₃O₄S | 73 | 200–201 | [13] |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (5-ethyl-[5][11][14]thiadiazol-2-yl)amide | C₁₅H₁₄ClN₅OS | 79.4 | 198-199 | [12] |

| 1,3-Dimethyl-5-(4-chlorophenoxy)-1H-pyrazole-4-carbaldehyde Oxime Derivative | C₂₅H₂₀ClF₃N₄O₃ | 58 | 67–69 | [15] |

| 1,3-Dimethyl-5-(4-methoxyphenoxy)-1H-pyrazole-4-carbaldehyde Oxime Derivative | C₂₆H₂₃F₃N₄O₄ | 63 | 76–78 | [15] |

Table 2: Selected ¹H and ¹³C NMR Spectroscopic Data of Pyrazole Derivatives

| Compound Name | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Methyl-5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | CDCl₃ | 7.44 (d, 2H), 7.39–7.36 (m, 3H), 7.31 (dd, 2H), 7.08 (d, 2H), 7.05 (s, 1H), 3.97 (s, 3H) | 162.8, 144.2, 143.7, 139.3, 132.0, 130.3, 129.3, 128.8, 128.5, 125.8, 123.3, 110.1, 52.4 | [13] |

| Methyl-1-phenyl-5-(isopropyl)-1H-pyrazole-3-carboxylate | CDCl₃ | 7.51–7.46 (m, 3H), 7.43–7.41 (m, 2H), 6.79 (s, 1H), 3.93 (s, 3H), 3.00 (sep, 1H), 1.19 (d, 6H) | 163.3, 152.4, 143.6, 129.3, 129.2, 126.4, 105.7, 52.1, 25.7, 22.9 | [13] |

| 1,3-Dimethyl-5-(4-methylphenoxy)-1H-pyrazole-4-carbaldehyde Oxime Derivative | CDCl₃ | 8.46 (s, 1H), 7.90 (d, 1H), 7.84 (s, 1H), 7.39 (d, 2H), 7.12 (d, 4H), 7.01 (d, 1H), 6.81 (d, 2H), 5.05 (s, 2H), 3.61 (s, 3H), 2.40 (s, 3H), 2.32 (s, 3H) | 165.8, 154.8, 152.8, 148.1, 146.8, 145.5, 145.4, 140.9, 136.7, 136.6, 135.1, 133.1, 130.4, 130.1, 121.3, 115.1, 111.3, 100.1, 75.4, 34.2, 20.5, 14.9 | [15] |

Potential Applications in Medicinal Chemistry and Agrochemicals

The pyrazole scaffold is a key component in numerous commercial drugs and agricultural products. Derivatives of this compound are expected to share in this rich biological activity profile.

Logical Flow of Pyrazole-Based Drug Discovery

The versatility of the pyrazole core allows for systematic modification to target various biological pathways. The introduction of a reactive handle like the chloromethyl group is a critical first step in this process.

Caption: From core scaffold to biological activity.

Summary of Biological Activities in Pyrazole Derivatives

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives are known to modulate inflammatory pathways.[5][16] For example, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core. The synthesis of analogues of celecoxib often starts from functionalized pyrazoles.[13]

-

Antimicrobial and Antifungal: Compounds containing the pyrazole moiety have demonstrated significant activity against various bacterial and fungal strains, including resistant pathogens.[1][16]

-

Anticancer: Certain pyrazole derivatives have shown potent antitumor effects by inhibiting tumor growth or inducing apoptosis in cancer cells.[7][16] They can act as inhibitors of various kinases involved in cell signaling pathways.

-

Agrochemicals: The pyrazole structure is integral to many modern pesticides and herbicides.[11][16] For instance, pyrazole derivatives containing trifluoromethyl groups are explored for their efficacy in protecting crops.[11] The acaricidal and insecticidal activities of pyrazole oxime derivatives have also been well-documented.[15]

Conclusion

This compound represents a highly promising, albeit under-documented, building block for chemical synthesis. Based on the established chemistry of related compounds, its synthesis is feasible through standard cyclocondensation reactions. The true value of this molecule lies in the reactivity of its chloromethyl group, which serves as an effective electrophilic site for introducing a vast range of substituents via nucleophilic substitution. This versatility makes it an ideal starting point for generating compound libraries for screening in drug discovery and agrochemical development programs. The extensive history of biological activity associated with the pyrazole scaffold strongly suggests that derivatives of this compound will continue to be a fruitful area of research for scientists and drug development professionals.

References

- 1. jchr.org [jchr.org]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Buy 5-Chloro-4-chloromethyl-1-methyl-3-trifluoromethyl-1H-pyrazole | 1152623-73-8 [smolecule.com]

- 12. researchgate.net [researchgate.net]

- 13. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regiospecific Synthesis of 5-Trichloromethyl-1H-Pyrazole and 1HPyrazole-5-Carboxylic Ester Derivatives | Bentham Science [eurekaselect.com]

- 15. Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety | MDPI [mdpi.com]

- 16. Buy 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole [smolecule.com]

The Versatility of the Chloromethyl Group on a Pyrazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and drug discovery, valued for its presence in a multitude of biologically active compounds.[1] The introduction of a chloromethyl group onto this privileged heterocycle unlocks a gateway for diverse functionalization, enabling the synthesis of a wide array of derivatives with tailored properties. This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group on the pyrazole ring, focusing on its utility as an electrophilic handle for nucleophilic substitution reactions. This document details the underlying reactivity principles, experimental protocols for key transformations, and quantitative data to inform synthetic strategies.

Core Concepts: Reactivity of the Pyrazolyl-methyl Chloride

The reactivity of a chloromethyl group attached to a pyrazole ring is primarily governed by its nature as a substituted benzyl-like halide. The pyrazole ring, being aromatic, can stabilize the transition state of nucleophilic substitution reactions, thereby enhancing the reactivity of the chloromethyl group compared to a simple alkyl chloride. The primary mechanism for the functionalization of the chloromethyl group is nucleophilic substitution, which can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the structure of the pyrazole derivative.

The electron-donating or -withdrawing nature of substituents on the pyrazole ring can significantly influence the reactivity of the chloromethyl group. Electron-withdrawing groups can decrease the electron density on the ring and potentially slow down the reaction, while electron-donating groups can have the opposite effect.[2] The position of the chloromethyl group on the pyrazole ring (N-1, C-3, C-4, or C-5) also plays a crucial role in its reactivity profile.

Synthesis of Chloromethyl Pyrazoles

The introduction of a chloromethyl group onto a pyrazole ring can be achieved through several synthetic routes. A common method involves the chlorination of a hydroxymethylpyrazole, which can be obtained from the corresponding pyrazole-carbaldehyde by reduction.[3] Another approach is the direct chloromethylation of the pyrazole ring using formaldehyde and hydrogen chloride, although this method can sometimes lead to the formation of bis(pyrazolyl)methane byproducts, depending on the substituents on the pyrazole ring.[4][5]

For instance, 3,5-dimethyl-1-phenyl-4-(chloromethyl)-1H-pyrazole can be formed from the reaction of the intermediate pyrazolecarbinol with concentrated HCl.[4][5] The presence of phenyl substituents on the pyrazole ring has been observed to favor the chloromethylation reaction, while an increasing number of methyl substituents can hinder it.[4]

Nucleophilic Substitution Reactions

The chloromethyl group on the pyrazole ring is an excellent electrophile for a variety of nucleophiles, enabling the formation of new carbon-heteroatom and carbon-carbon bonds.

Reactions with N-Nucleophiles

Nitrogen nucleophiles, such as amines, amides, and nitrogen-containing heterocycles, readily displace the chloride ion to form the corresponding substituted aminomethyl-pyrazoles. These reactions are fundamental in the synthesis of diverse compound libraries for drug discovery.

Table 1: Nucleophilic Substitution of Chloromethyl Pyrazoles with N-Nucleophiles

| Chloromethyl Pyrazole Derivative | Nucleophile | Base/Solvent | Conditions | Product | Yield (%) | Reference |

| 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride | Aniline | Methanol | Reflux, 6h | 1-((phenylamino)methyl)-3,5-dimethyl-1H-pyrazole | 90 | Katritzky et al. |

| 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride | Imidazole | NaH / THF | - | 1-(1H-imidazol-1-ylmethyl)-3,5-dimethyl-1H-pyrazole | - | Katritzky et al. |

| 4-chloromethyl-1,3-diphenyl-1H-pyrazole | Imidazole | K2CO3 / Acetonitrile | 70 °C, overnight | 4-(1H-imidazol-1-ylmethyl)-1,3-diphenyl-1H-pyrazole | - | [3] |

| 4-chloromethyl-1,3-diphenyl-1H-pyrazole | 1,2,4-Triazole | K2CO3 / Acetonitrile | 70 °C, overnight | 4-(1H-1,2,4-triazol-1-ylmethyl)-1,3-diphenyl-1H-pyrazole | - | [3] |

Reactions with O-Nucleophiles

Oxygen nucleophiles, such as alcohols and phenols, can react with chloromethyl pyrazoles to form the corresponding ethers. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile.

Table 2: Nucleophilic Substitution of Chloromethyl Pyrazoles with O-Nucleophiles

| Chloromethyl Pyrazole Derivative | Nucleophile | Base/Solvent | Conditions | Product | Yield (%) | Reference |

| 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride | Phenol | NaH / THF | - | 1-(phenoxymethyl)-3,5-dimethyl-1H-pyrazole | - | Katritzky et al. |

Reactions with S-Nucleophiles

Sulfur nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react efficiently with chloromethyl pyrazoles to yield thioethers.

Table 3: Nucleophilic Substitution of Chloromethyl Pyrazoles with S-Nucleophiles

| Chloromethyl Pyrazole Derivative | Nucleophile | Base/Solvent | Conditions | Product | Yield (%) | Reference |

| 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride | Thiophenol | NaH / THF | - | 1-((phenylthio)methyl)-3,5-dimethyl-1H-pyrazole | - | Katritzky et al. |

Reactions with C-Nucleophiles

Carbon nucleophiles, such as enolates derived from active methylene compounds, can be alkylated by chloromethyl pyrazoles to form new carbon-carbon bonds. This reaction is a powerful tool for extending the carbon framework of pyrazole-containing molecules.

Table 4: Nucleophilic Substitution of Chloromethyl Pyrazoles with C-Nucleophiles

| Chloromethyl Pyrazole Derivative | Nucleophile | Base/Solvent | Conditions | Product | Yield (%) | Reference |

| 1-(chloromethyl)-3,5-dimethyl-1H-pyrazole hydrochloride | Diethyl malonate | NaH / THF | - | Diethyl 2-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)malonate | - | Katritzky et al. |

Halogen Exchange Reactions

The chloride of the chloromethyl group can be exchanged for other halogens, such as iodide, through a Finkelstein-type reaction. This can be advantageous as iodomethyl derivatives are often more reactive alkylating agents.[2]

Table 5: Halogen Exchange Reaction of Chloromethyl Pyrazoles

| Chloromethyl Pyrazole Derivative | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| Ethyl 3-(chloromethyl)-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-pyrazole-5-carboxylate | Sodium iodide | Acetone | - | Ethyl 3-(iodomethyl)-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-pyrazole-5-carboxylate | - | [2] |

Experimental Protocols

General Procedure for Nucleophilic Substitution with N-Heterocycles[3]

To a stirred suspension of potassium carbonate (3 mmol) in dry acetonitrile (20 mL), the corresponding N-heterocycle (imidazole or 1,2,4-triazole, 3 mmol) is added. The reaction mixture is heated to 45 °C for 1 hour. After cooling to room temperature, the chloromethyl pyrazole derivative (0.76 mmol) is added, and the mixture is heated to 70 °C overnight. The solvent is then removed under reduced pressure. The residue is diluted with ethyl acetate (50 mL) and washed with water (3 x 20 mL). The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

General Procedure for Halogen Exchange (Finkelstein Reaction)[2]

The chloromethyl pyrazole derivative is dissolved in acetone, and a solution of sodium iodide in acetone is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The precipitated sodium chloride is removed by filtration, and the filtrate is concentrated under reduced pressure to give the iodomethyl pyrazole derivative.

Visualizing Reactivity and Workflows

Caption: Synthetic workflow for chloromethyl pyrazoles and subsequent nucleophilic substitutions.

Caption: Factors influencing the reactivity of the chloromethyl group on a pyrazole ring.

Applications in Drug Discovery and Development

The ability to readily functionalize the chloromethyl group on a pyrazole ring makes these compounds valuable intermediates in the synthesis of pharmaceutically active molecules. The resulting derivatives, including ethers, thioethers, amines, and compounds with extended carbon chains, can be screened for a wide range of biological activities. For instance, pyrazole derivatives are known to exhibit anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The chloromethyl group serves as a convenient handle to explore the structure-activity relationships (SAR) of pyrazole-based compounds by systematically modifying the substituents at this position. Chloromethyl- and iodomethylpyrazole nucleosides have been synthesized and shown to possess cytostatic activity, highlighting their potential as alkylating agents in cancer therapy.[2]

Conclusion

The chloromethyl group on a pyrazole ring is a versatile and reactive functional group that provides a powerful platform for the synthesis of a diverse range of pyrazole derivatives. Through straightforward nucleophilic substitution reactions, a wide array of substituents can be introduced, enabling the fine-tuning of the physicochemical and biological properties of these compounds. This technical guide has provided an overview of the synthesis, reactivity, and applications of chloromethyl pyrazoles, offering valuable insights for researchers in organic synthesis and medicinal chemistry. Further exploration of the reactivity of this functional group with a broader range of nucleophiles and under various reaction conditions will undoubtedly continue to expand the chemical space of pyrazole-based compounds and contribute to the discovery of new therapeutic agents.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How the hyperconjugation interaction affects intrinsic reactivity in an SN2 reaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

5-(chloromethyl)-1-methyl-1H-pyrazole safety and handling

An In-depth Technical Guide to the Safety and Handling of 5-(chloromethyl)-1-methyl-1H-pyrazole and Its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound and its hydrochloride salt, compounds of interest in medicinal chemistry and drug development.[1] Due to the limited availability of data for the free base, this document heavily references information for the hydrochloride salt and other closely related pyrazole derivatives. Professionals handling these materials must exercise caution and adhere to the safety protocols outlined herein.

Hazard Identification and Classification

This compound hydrochloride is classified as a hazardous substance. The GHS classification indicates it is harmful if swallowed and causes severe skin burns and eye damage.[2]

Table 1: GHS Hazard Classification for this compound hydrochloride

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[2][3] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2] |

Source: AK Scientific, Inc. Safety Data Sheet[2]

Signal Word: Danger[2]

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS07: Exclamation mark

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | This compound hydrochloride |

| CAS Number | 1434128-56-9[2][4] |

| Molecular Formula | C5H8Cl2N2 |

| Molecular Weight | 167.04 g/mol |

| Appearance | Solid |

| Chemical Stability | Stable under recommended storage conditions.[4] |

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][6] Appropriate exhaust ventilation should be in place where dusts may form.[4][6]

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[2][7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound and its derivatives.

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard |

| Eyes/Face | Safety glasses with side-shields or tightly fitting safety goggles.[4][5][8] | EN166 (EU) or NIOSH (US) approved.[4][5][8] |

| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[4][6][8] A complete suit protecting against chemicals is recommended.[6] | EU Directive 89/686/EEC and standard EN 374.[4] |

| Respiratory | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[8] | NIOSH (US) or CEN (EU) approved.[8] |

Hygiene Practices

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6][8]

-

Do not eat, drink, or smoke in laboratory areas.[5]

-

Contaminated clothing should be removed immediately and washed before reuse.[2][9]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5][8] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2][9] Wash off with soap and plenty of water.[4][8] Seek immediate medical attention.[2] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes.[4][5][8] Remove contact lenses if present and easy to do. Continue rinsing.[2][5] Seek immediate medical attention.[2][5] |

| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[4][8] Never give anything by mouth to an unconscious person.[4][8] Seek immediate medical attention.[5] |

Firefighting and Accidental Release Measures

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][6][8]

-

Specific Hazards: Thermal decomposition can release toxic and irritating gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[5][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8][10]

Accidental Release

-

Personal Precautions: Use personal protective equipment.[4][8] Evacuate personnel to safe areas.[6][8] Ensure adequate ventilation.[4][8] Avoid dust formation and breathing dust, vapors, mist, or gas.[4][6][8]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[8][9]

-

Containment and Cleanup: Sweep up and shovel the material.[8] Pick up and arrange disposal without creating dust.[8] Place in suitable, closed containers for disposal.[6][8]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[2][10] Keep the container tightly closed.[2][5][10] Store locked up.[2][5]

-

Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal plant.[5][8] Disposal should be in accordance with all applicable federal, state, and local regulations.

Toxicological Information

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the risk assessment and mitigation process when working with this compound.

Caption: Risk assessment and mitigation workflow for handling this compound.

References

- 1. Buy 5-(Chloromethyl)-1-cyclopropyl-1H-pyrazole [smolecule.com]

- 2. aksci.com [aksci.com]

- 3. 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. lookchem.com [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. aaronchem.com [aaronchem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. capotchem.com [capotchem.com]

- 9. aksci.com [aksci.com]

- 10. echemi.com [echemi.com]

- 11. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

The Architectural Versatility of Substituted Pyrazoles: A Technical Guide to Their Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility, arising from the amenability of its core structure to substitution, allows for the precise modulation of physicochemical properties and biological activity. This has led to the development of a multitude of clinically significant drugs across various therapeutic areas, including anti-inflammatory agents, kinase inhibitors, and anticancer therapies. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of substituted pyrazoles, detailed experimental protocols for their characterization, and a visual exploration of their engagement in critical biological signaling pathways.

Physicochemical Properties of Substituted Pyrazoles

The identity and position of substituents on the pyrazole ring profoundly influence its physical and chemical characteristics, which in turn dictate its pharmacokinetic and pharmacodynamic profiles. Key properties such as melting point, boiling point, acidity (pKa), and lipophilicity (logP) are crucial parameters in drug design and development.

Data Presentation of Physicochemical Properties

The following tables summarize the physicochemical data for a selection of substituted pyrazoles, offering a comparative view of the impact of various functional groups.

Table 1: Melting and Boiling Points of Selected Substituted Pyrazoles

| Compound | Substituent(s) | Melting Point (°C) | Boiling Point (°C) |

| Pyrazole | - | 68-70[1] | 186-188[1] |

| 3-Methylpyrazole | 3-CH₃ | 3-4 | 205 |

| 4-Methylpyrazole | 4-CH₃ | 25-27 | 195-196 |

| 3,5-Dimethylpyrazole | 3,5-(CH₃)₂ | 106-108 | 218 |

| 4-Nitropyrazole | 4-NO₂ | 162-164 | - |

| 1-Phenylpyrazole | 1-C₆H₅ | 11-13 | 245-247 |

| 3-Phenylpyrazole | 3-C₆H₅ | 77-79 | 275 |

| 4-Bromopyrazole | 4-Br | 93-95 | - |

| Celecoxib | See Structure | 157-159 | - |

Table 2: pKa and logP Values of Selected Substituted Pyrazoles

| Compound | Substituent(s) | pKa | logP |